![molecular formula C14H11NO2 B14314796 2,3-Dimethylpyrido[1,2-a]indole-1,4-dione CAS No. 111836-50-1](/img/structure/B14314796.png)
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione is a heterocyclic compound that features a fused indole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrido[1,2-a]indole-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylindole with suitable reagents to form the desired fused ring system. For instance, the use of N-bromosuccinimide in aqueous t-butyl alcohol can facilitate the formation of 3,3-dibromo-1,3-dihydroindol-2-ones, which are useful precursors for further cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The aromatic nature of the compound allows for substitution reactions, where different substituents can be introduced onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole or pyridine rings.
Scientific Research Applications
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of materials with specific chemical properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 2,3-Dimethylpyrido[1,2-a]indole-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylindole: Shares the indole core but lacks the fused pyridine ring.
Pyrido[1,2-a]indole: Similar fused ring system but without the dimethyl substitution.
Indole-1,4-dione: Contains the indole and dione functionalities but lacks the pyridine ring.
Uniqueness
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione is unique due to its specific fused ring system and the presence of both indole and pyridine rings with dimethyl substitution. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
111836-50-1 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2,3-dimethylpyrido[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C14H11NO2/c1-8-9(2)14(17)12-11(13(8)16)7-10-5-3-4-6-15(10)12/h3-7H,1-2H3 |
InChI Key |
SSXDJMSSVBOSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=C3N2C=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
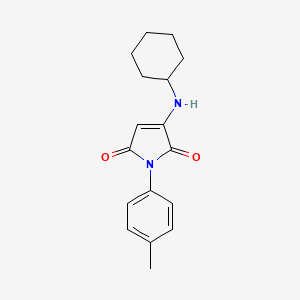
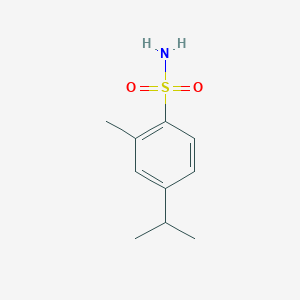
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
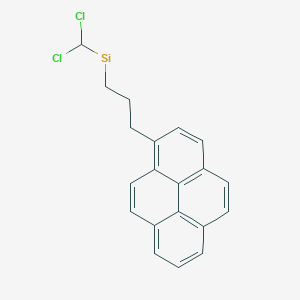
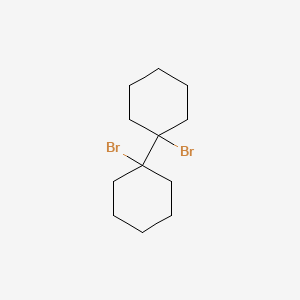
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
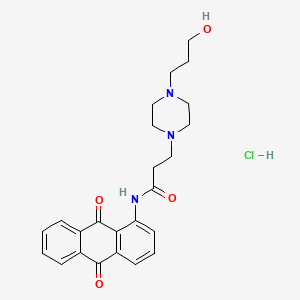

![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
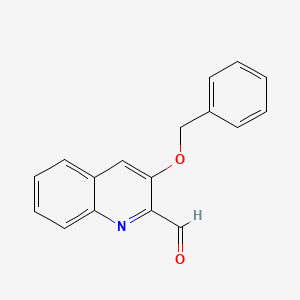

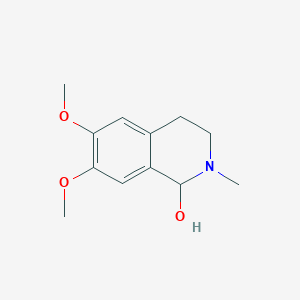
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
